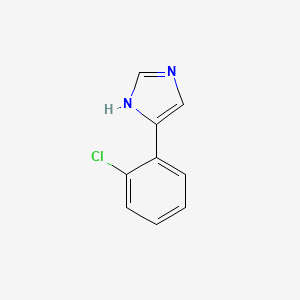

4-(2-Chlorophenyl)-1H-imidazole

Description

Overview of Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole ring, a five-membered heterocyclic system with two nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netbiomedpharmajournal.orgscilit.com Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, allow it to interact readily with a variety of biological targets like enzymes and receptors. researchgate.netnih.gov This versatile scaffold is found in numerous naturally occurring molecules essential to life, such as the amino acid histidine, histamine (B1213489), and nucleic acids. biomedpharmajournal.orgnih.gov The imidazole nucleus is a key component in many commercially successful drugs, highlighting its therapeutic importance. biomedpharmajournal.org Consequently, the synthesis and modification of imidazole-based compounds remain an active and promising area of research, with scientists continually exploring new derivatives for a wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govnih.gov

Research Trajectories and Academic Relevance of Chlorophenyl-Substituted Imidazoles

The academic interest in chlorophenyl-substituted imidazoles stems from their diverse and potent biological activities. Research has shown that compounds with this structural motif exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and antifungal properties. For instance, certain 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial potential. Furthermore, studies have identified some chlorophenyl-substituted imidazoles as promising anticancer agents. nih.gov The ongoing research in this area focuses on synthesizing novel derivatives, characterizing their structures, and evaluating their biological activities to develop new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZKGZJGJPHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104672-22-2 | |

| Record name | 4-(2-chlorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 4-(2-Chlorophenyl)-1H-imidazole Core Structure

The construction of the this compound framework can be achieved through several synthetic strategies, including multi-component reactions, palladium-catalyzed processes, and classical condensation reactions.

Multi-Component Reaction Approaches for Imidazole (B134444) Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of highly substituted imidazoles. ias.ac.innih.gov A common MCR approach involves the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonium (B1175870) salt as the nitrogen source. rsc.org For the synthesis of 2,4,5-trisubstituted imidazoles, a mixture of an aldehyde, benzil (B1666583) or benzoin, and ammonium acetate (B1210297) can be subjected to cyclocondensation. ias.ac.in The use of a novel polymeric catalyst, poly(AMPS-co-AA), under solvent-free conditions has been shown to produce high yields in shorter reaction times. ias.ac.in This method is advantageous due to its simple work-up procedure and the reusability of the catalyst. ias.ac.in

Another MCR strategy involves the reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide (B42294) under microwave irradiation to produce 4-aminoimidazo[1,2-a] ias.ac.inacs.orgias.ac.intriazines, which are isosteres of adenine. rsc.org This highlights the versatility of MCRs in generating complex heterocyclic systems from simple imidazole precursors. rsc.org

Table 1: Multi-Component Reaction for the Synthesis of Imidazole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-chlorobenzaldehyde, Benzil, Ammonium acetate | Poly(AMPS-co-AA), Solvent-free | 2,4,5-trisubstituted imidazole | High | ias.ac.in |

| 2-amino-4-phenylimidazole, Triethyl orthoformate, Cyanamide | Microwave irradiation (150°C) | 4-amino-7-arylimidazo[1,2-a] ias.ac.inacs.orgias.ac.intriazine | Good | rsc.org |

| Aldehyde, Benzoin, Ammonium acetate | CuI, BuOH, Reflux | 2,4,5-trisubstituted imidazole | up to 95% | rsc.org |

Palladium-Catalyzed Hydrogenation and Cyclization Strategies

Palladium-catalyzed reactions provide a powerful tool for the synthesis of imidazole-containing fused polyheterocycles. rsc.org One such method involves a tandem one-pot synthesis that begins with the intermolecular Heck arylation of 2-vinyl imidazoles with aryl halides, followed by an intramolecular aerobic oxidative C-H amination reaction. rsc.org This sequential process, promoted by the same palladium catalyst, offers a direct route to benzimidazo/phenanthroimidazo[1,2-a]quinolines. rsc.org While not a direct synthesis of the core this compound, this methodology showcases the utility of palladium catalysis in elaborating imidazole structures.

Furthermore, palladium-catalyzed intramolecular cyclization of diene systems can lead to the formation of complex fused ring systems, including those containing cyclopentane (B165970) and cyclopropane (B1198618) rings. divyarasayan.org The versatility of palladium catalysis is also demonstrated in the aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to produce aza[3.1.0]bicycles. nih.gov These advanced methods underscore the potential for creating diverse and structurally complex molecules from imidazole precursors using palladium catalysis.

Condensation Reactions Involving Aldehydes and Ammonium Acetate

A classical and widely used method for synthesizing trisubstituted imidazoles is the condensation of an aromatic aldehyde, a 1,2-dicarbonyl compound like benzil, and ammonium acetate in glacial acetic acid. This one-pot synthesis typically involves refluxing the reaction mixture for several hours. The product precipitates upon the addition of water and can be purified by recrystallization. This method has been successfully applied to synthesize 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Variations of this condensation reaction have been explored to improve efficiency and yields. For instance, using a copper(I) iodide catalyst in butanol at reflux can significantly shorten the reaction time and provide excellent yields of 2,4,5-trisubstituted imidazoles. rsc.org The reaction is believed to proceed through the initial formation of a diimine intermediate from the aldehyde and ammonium acetate, which then reacts with the dicarbonyl compound. rsc.org

Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. mdpi.com For imidazole synthesis, green chemistry approaches focus on using non-toxic catalysts, solvent-free conditions, and energy-efficient techniques like microwave irradiation. researchgate.netnih.gov

One such approach utilizes nano aluminum nitride as a catalyst for the one-pot synthesis of tri/tetrasubstituted-1H-imidazoles. ias.ac.in This method can be carried out under catalyst-free conditions as well, providing good to excellent yields. ias.ac.in Another green method employs a deep eutectic solvent (DES), such as cholinium chloride/urea, as a recyclable and biodegradable reaction medium for the synthesis of 2-aminoimidazole derivatives. mdpi.com Microwave-assisted synthesis has also been shown to be a highly efficient method, significantly reducing reaction times and often leading to higher yields compared to conventional heating. researchgate.netnih.gov These green methods not only reduce the environmental impact but also often offer advantages in terms of cost-effectiveness and operational simplicity. ias.ac.inmdpi.com

Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced properties.

N-Alkylation and N-Arylation Reactions of the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation and arylation reactions. N-alkylation is a common strategy to introduce various alkyl groups onto the imidazole ring. For example, the reaction of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate (B1199739) in dry acetone (B3395972) under reflux yields the corresponding N-alkylated product, 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester.

N-arylation of imidazoles can be achieved using various catalytic systems. Copper-catalyzed N-arylation with arylboronic acids is an efficient method that can be carried out under mild, base-free conditions. organic-chemistry.org Microwave-assisted N-arylation of 4-chloroquinazolines with anilines provides a rapid and efficient route to 4-anilinoquinazolines, highlighting a powerful application of this reaction type. nih.govbeilstein-journals.org These derivatization reactions are crucial for tuning the electronic and steric properties of the imidazole core, which is essential for applications in drug discovery and materials science.

Table 2: Derivatization of Imidazole Nitrogen

| Imidazole Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Ethyl chloroacetate | Dry acetone, Reflux | 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | |

| Imidazole | Arylboronic acid | Copper(I) oxide, Methanol (B129727), Room temperature | N-arylimidazole | organic-chemistry.org |

| 4-chloroquinazolines | Anilines | Microwave irradiation, THF/H2O | 4-anilinoquinazolines | nih.govbeilstein-journals.org |

Substitution Reactions on the Chlorophenyl Ring and Imidazole Core

The inherent reactivity of both the chlorophenyl ring and the imidazole core allows for a range of substitution reactions, enabling the introduction of various functional groups.

The imidazole ring itself can undergo substitution reactions. For instance, the nitrogen atoms of the imidazole ring can be alkylated or acylated. The N-H proton of the imidazole is acidic and can be removed by a base, followed by reaction with an electrophile. An example is the reaction of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone to yield the corresponding N-substituted ester. This reaction proceeds via nucleophilic substitution at the nitrogen atom.

Direct substitution on the carbon atoms of the imidazole ring is also possible. Halogenation, such as iodination, can be achieved using reagents like N-iodosuccinimide or elemental iodine. youtube.com Nitration of the imidazole ring typically occurs at the 4- or 5-position and is influenced by the reaction conditions and the substituents already present on the ring. youtube.com

Formation of Imidazole-Fused Heterocyclic Systems

The imidazole core of this compound and its derivatives can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the participation of the imidazole nitrogen atoms and adjacent functional groups.

One common strategy involves the reaction of a substituted imidazole with a bifunctional electrophile, leading to the formation of a new ring fused to the imidazole. For example, the synthesis of imidazo[1,5-a]pyridines and benzimidazoles can be achieved through a [4+1] cyclization approach. beilstein-archives.org This method involves the reaction of a 2-pyridinemethylamine or an o-phenylenediamine (B120857) derivative with an aldehyde. While not directly starting from this compound, this illustrates a general principle that can be adapted.

Another approach involves the intramolecular cyclization of a suitably functionalized imidazole derivative. For instance, a 2-aminoimidazole derivative can undergo intramolecular condensation to form a fused system. mdpi.comresearchgate.net The reaction of tosylmethylisocyanide (TOSMIC) with 2-aza-21-carbaporphyrins leads to the formation of novel imidazole-fused carbaporphyrinoids. rsc.org

Furthermore, 1,3,4-oxadiazole (B1194373) rings can be fused to a benzimidazole (B57391) core, which can be derived from precursors related to the title compound. This involves the cyclization of a carbohydrazide (B1668358) derivative in the presence of carbon disulfide. acs.org

The following table summarizes some examples of the formation of imidazole-fused heterocyclic systems:

| Starting Material Type | Reagents | Fused System | Reference |

| 2-Pyridinemethylamine/o-phenylenediamine | Aldehyde, I2/H2O2 | Imidazo[1,5-a]pyridine/Benzimidazole | beilstein-archives.org |

| 2-Aza-21-carbaporphyrins | Tosylmethylisocyanide (TOSMIC) | Imidazole-fused carbaporphyrinoid | rsc.org |

| Benzimidazole-6-carbohydrazide | Carbon disulfide, NaOH | Thiol-substituted 1,3,4-oxadiazole fused to benzimidazole | acs.org |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of products. The synthesis of substituted imidazoles often proceeds through multi-step pathways involving the formation of key intermediates.

For instance, the synthesis of 2-amino-imidazole derivatives from α-chloroketones and guanidines is proposed to proceed via an initial regioselective alkylation of the sp2 nitrogen of the guanidine. mdpi.comresearchgate.net This is followed by an intramolecular condensation between the carbonyl group and the secondary sp3 nitrogen of the guanidine, and a final tautomerization/aromatization step to yield the 2-aminoimidazole product. mdpi.comresearchgate.net

In the synthesis of 1,2,4-trisubstituted imidazoles from chalcones and benzylamines catalyzed by Cu(OTf)2/I2, a plausible mechanism involves an unusual C-C bond cleavage. acs.org The proposed pathway includes the formation of an imine intermediate, followed by the addition of another amine molecule and subsequent rearrangement and air oxidation. acs.org An iodonium (B1229267) ion is then formed, leading to intramolecular cyclization and further reaction with benzylamine. acs.org The final steps involve imine formation and C-C bond cleavage to yield the aromatized trisubstituted imidazole. acs.org

The catalyst-free synthesis of 2,4-disubstituted imidazoles from vinyl azides and amidines is believed to proceed through a [3+2] cyclization mechanism. acs.org

These mechanistic insights, often supported by spectroscopic data and the isolation of intermediates, are invaluable for the rational design of new synthetic methods for obtaining this compound and its derivatives with high efficiency and selectivity.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies for Elucidating Solid-State Architecture

For instance, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole reveals a triclinic space group Pī. researchgate.net The presence of multiple phenyl rings significantly influences the crystal packing, a factor that would be different in the less substituted 4-(2-Chlorophenyl)-1H-imidazole.

The precise measurement of bond lengths, bond angles, and torsion angles is fundamental to defining the molecular geometry. In the case of imidazole (B134444) derivatives, the planarity of the imidazole ring and the rotational orientation of the phenyl substituent are of particular interest.

Table 1: Illustrative Crystallographic Data for a Related Imidazole Derivative Data for 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 10.2102(3) |

| b (Å) | 10.3193(4) |

| c (Å) | 11.2040(4) |

| α (°) | 83.116(3) |

| β (°) | 86.022(3) |

This table presents data for a substituted derivative to illustrate typical crystallographic parameters.

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding involving the imidazole N-H proton is expected to be a dominant feature. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom).

In the crystal structure of a related compound, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, the molecules are linked by C-H···O intermolecular hydrogen bonds. rasayanjournal.co.in The structure also exhibits C-H···π interactions and intramolecular C-H···N hydrogen bonds. rasayanjournal.co.in In the case of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the crystal packing is stabilized by C-H···π interactions, with a minimum π-π distance of 4.333(1) Å. researchgate.net The presence of the chlorine atom in this compound also introduces the possibility of halogen bonding, where the chlorine atom can act as an electrophilic region (the σ-hole) and interact with a nucleophilic atom on an adjacent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling patterns, and integrations of the signals, the connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole and the 2-chlorophenyl rings. The protons on the imidazole ring typically appear as singlets or doublets in the aromatic region. The protons of the 2-chlorophenyl group will exhibit a more complex splitting pattern due to their proximity and coupling with each other.

For the closely related compound 2-(2-chlorophenyl)-1H-benzo[d]imidazole, the ¹H NMR spectrum (in DMSO-d₆) shows a complex multiplet for the aromatic protons. rsc.org In another derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the proton on the C-4 of the imidazole ring appears as a singlet at 7.03 ppm. mdpi.com

Table 2: Illustrative ¹H NMR Data for a Related Benzimidazole (B57391) Derivative Data for 2-(3-chlorophenyl)-1H-benzo[d]imidazole in DMSO rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 13.00 | s | N-H |

| 8.14 | d | Aromatic H |

| 7.78 | d | Aromatic H |

| 7.62 | d | Aromatic H |

This table presents data for a substituted derivative to illustrate typical ¹H NMR chemical shifts.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the imidazole ring typically resonate at distinct chemical shifts, with the carbon atom situated between the two nitrogen atoms (C2) appearing at a lower field. The carbons of the 2-chlorophenyl ring will also have characteristic chemical shifts, influenced by the electron-withdrawing effect of the chlorine atom.

In the case of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the carbon atoms of the imidazole ring resonate at 144.6 ppm (C-2), 111.7 ppm (C-4), and 137.16 ppm (C-5). mdpi.com

Table 3: Illustrative ¹³C NMR Data for a Related Imidazole Derivative Data for 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine in CDCl₃ mdpi.com

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 144.7 | Imidazole C-2 |

| 138.8 - 121.2 | Aromatic C |

| 111.9 | Imidazole C-4 |

| 137.3 | Imidazole C-5 |

This table presents data for a substituted derivative to illustrate typical ¹³C NMR chemical shifts.

To unambiguously assign the proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. For this compound, COSY would be used to trace the spin-spin coupling pathways within the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, a correlation between the imidazole protons and the carbons of the 2-chlorophenyl ring would confirm the connectivity between the two rings. The use of HSQC and HMBC has been documented in the structural elucidation of the related compound 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Frequencies

The key vibrational modes for this compound are expected in the following regions:

N-H Vibrations: The N-H stretching vibration of the imidazole ring typically appears as a broad band in the IR spectrum in the region of 3500-3200 cm⁻¹, with a specific reported value for a related compound being around 3439 cm⁻¹. rsc.org This broadening is often due to hydrogen bonding in the solid state. The N-H bending vibrations are expected at lower frequencies.

Aromatic C-H Vibrations: The C-H stretching vibrations of the phenyl ring and the imidazole ring are anticipated in the 3100-3000 cm⁻¹ region. For instance, a band at 3060 cm⁻¹ has been observed in a similar structure. rsc.org C-H in-plane and out-of-plane bending vibrations occur at lower wavenumbers.

C=N and C=C Stretching Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are characteristic and typically appear in the 1650-1400 cm⁻¹ range. In 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, distinct peaks are observed at 1599 cm⁻¹ (attributed to C=N stretching) and at 1498, 1485, and 1451 cm⁻¹ (attributed to C=C aromatic stretching). rsc.orgrsc.org

C-N Stretching Vibrations: The C-N stretching vibrations of the imidazole ring are expected in the 1400-1200 cm⁻¹ region. A reported value for a related compound is 1325 cm⁻¹. rsc.org

C-Cl Stretching Vibrations: The C-Cl stretching vibration is dependent on the substitution pattern of the benzene (B151609) ring. For a chlorophenyl group, this vibration is typically observed in the 1100-1000 cm⁻¹ range. A peak at 1090 cm⁻¹ in a related molecule is attributed to this mode. rsc.org

Ring Vibrations and Deformations: The fingerprint region of the spectrum, below 1000 cm⁻¹, contains a complex series of bands corresponding to various ring breathing modes, as well as in-plane and out-of-plane deformations of the imidazole and phenyl rings. For example, bands at 971, 829, 765, 731, and 696 cm⁻¹ have been identified in the IR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. rsc.org

A detailed analysis of the vibrational spectra of 4-(4-fluorophenyl)-1H-imidazole, performed using Density Functional Theory (DFT) calculations, further supports the assignment of these vibrational modes. researchgate.net Such theoretical calculations are invaluable for corroborating experimental findings and providing a more complete understanding of the molecule's vibrational behavior.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported Frequencies in Related Compounds (cm⁻¹) rsc.orgrsc.org |

|---|---|---|

| N-H Stretch | 3500-3200 | 3439 |

| Aromatic C-H Stretch | 3100-3000 | 3060 |

| C=N Stretch | ~1600 | 1599 |

| Aromatic C=C Stretch | 1600-1450 | 1498, 1485, 1451 |

| C-N Stretch | 1400-1200 | 1325 |

| C-Cl Stretch | 1100-1000 | 1090 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. The molecular formula of this compound is C₉H₇ClN₂, corresponding to a monoisotopic mass of approximately 178.03 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the (M+2)⁺˙ peak having an intensity of approximately one-third that of the M⁺˙ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While specific experimental fragmentation data for this compound is not detailed in the provided search results, general principles of imidazole fragmentation suggest that the imidazole ring is relatively stable. Fragmentation is more likely to involve the loss of substituents. nih.gov For this compound, potential fragmentation pathways could include the loss of a chlorine atom or the cleavage of the bond between the phenyl and imidazole rings.

Predicted mass spectrometry data for this compound suggests the formation of various adducts in electrospray ionization (ESI) or other soft ionization techniques. uni.lu These predictions can be a useful guide for interpreting experimental mass spectra.

| Adduct | Predicted m/z uni.lu |

|---|---|

| [M+H]⁺ | 179.03705 |

| [M+Na]⁺ | 201.01899 |

| [M-H]⁻ | 177.02249 |

| [M+NH₄]⁺ | 196.06359 |

| [M+K]⁺ | 216.99293 |

Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for assessing the purity of this compound and for the isolation of any potential analogues or impurities. The choice of the stationary and mobile phases is critical for achieving optimal separation.

For imidazole-containing compounds, reversed-phase HPLC is a commonly employed method. A study on the separation of various imidazole anti-infective drugs utilized a Thermo Scientific® BDS Hypersil C8 column with a mobile phase consisting of a mixture of methanol (B129727) and a potassium phosphate (B84403) buffer (pH 3.2), demonstrating the utility of such conditions for this class of compounds. nih.gov Another method for analyzing a complex derivative of 2-(2-chlorophenyl)-imidazole used a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are typically used instead of non-volatile phosphate buffers.

The development of a specific HPLC method for this compound would involve optimizing parameters such as the mobile phase composition (e.g., the ratio of organic solvent like acetonitrile or methanol to an aqueous buffer), the pH of the mobile phase, and the column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. The use of a diode-array detector (DAD) would allow for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to investigate the properties of organic molecules. For chlorophenyl-imidazole derivatives, DFT methods like B3LYP are frequently paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to predict molecular characteristics. researchgate.netbhu.ac.in

The initial step in most computational studies involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For complex molecules with rotatable bonds, such as the one between the phenyl and imidazole (B134444) rings, conformational analysis is performed to identify the most stable conformer.

Theoretical calculations for related molecules, like 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, have shown that optimized geometries calculated via DFT methods can accurately reproduce structural parameters obtained from experimental X-ray diffraction data. researchgate.net This agreement between theoretical and experimental values validates the computational approach, providing a reliable foundation for calculating other properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. acadpubl.eu The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acadpubl.euresearchgate.net

In a study on the analogous compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the FMO energies. acadpubl.eumalayajournal.org The HOMO energy was found to be -5.2822 eV, with the electron density localized over the imidazole and phenyl rings. malayajournal.org The LUMO energy was -1.2715 eV, with density on the imidazole and chloro-substituted phenyl ring. malayajournal.org This resulted in an energy gap of 4.0106 eV, indicating good chemical stability. acadpubl.eumalayajournal.org

Below is an interactive table summarizing the FMO data for the illustrative compound FDI.

| Parameter | Energy (eV) |

| EHOMO | -5.2822 malayajournal.org |

| ELUMO | -1.2715 malayajournal.org |

| Energy Gap (ΔE) | 4.0106 acadpubl.eumalayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ugm.ac.idajchem-a.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For the related FDI molecule, MEP analysis revealed that the regions of negative charge are primarily located around the nitrogen atoms of the imidazole ring, identifying them as the most probable sites for electrophilic interaction. acadpubl.euajchem-a.com Conversely, positive potentials are typically observed around hydrogen atoms. bhu.ac.in This information is critical for understanding intermolecular interactions, including hydrogen bonding. malayajournal.orgugm.ac.id

From the energies of the HOMO and LUMO, several global quantum chemical parameters can be calculated to further quantify the reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netgrowingscience.com

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Using the FMO energies from the illustrative FDI compound, these parameters can be calculated as follows:

| Quantum Chemical Parameter | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.2822 |

| Electron Affinity (A) | -ELUMO | 1.2715 |

| Electronegativity (χ) | (I + A) / 2 | 3.27685 |

| Chemical Hardness (η) | (I - A) / 2 | 2.00535 |

| Chemical Softness (S) | 1 / (2η) | 0.24933 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.6738 |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. These simulations provide insights into conformational flexibility, stability, and interactions with other molecules, such as biological targets. researchgate.net While no specific MD simulation studies for 4-(2-Chlorophenyl)-1H-imidazole were found, this technique is frequently applied to related heterocyclic compounds like benzimidazoles to explore their binding modes and stability within enzyme active sites. researchgate.netnih.gov Such simulations are essential for understanding the dynamic nature of drug-receptor interactions, which is a critical aspect of rational drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a statistical method used in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR studies, for instance, analyze how variations in steric and electrostatic fields across a set of aligned molecules impact their activity.

Although a specific QSAR model for this compound was not identified, studies on other nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235) derivatives, illustrate the methodology. nih.gov In a typical 3D-QSAR study using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, a dataset of molecules is divided into a training set to build the model and a test set to validate its predictive power. nih.gov The resulting model provides a map that highlights which regions of the molecule should be modified to enhance or decrease biological activity, thereby guiding the synthesis of new, more potent compounds. nih.gov

In Silico Drug-Likeness and ADME Predictions (Excluding specific clinical relevance)units.it

Computational methods serve as a crucial preliminary step in the evaluation of novel chemical entities for their potential as drug candidates. These in silico studies predict the pharmacokinetic properties and drug-likeness of a molecule, encompassing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental studies on the in silico ADME properties of this compound are not extensively available in the reviewed literature, predictive models can be employed to estimate these crucial parameters.

These predictions are rooted in the structural features of the molecule and are benchmarked against established rules and filters that correlate physicochemical properties with oral bioavailability and drug-like characteristics. The following sections detail the predicted drug-likeness and ADME properties of this compound based on widely accepted computational models.

Drug-Likeness Predictions

A key aspect of in silico analysis is the assessment of a compound's "drug-likeness," which helps to filter out molecules that are unlikely to be successful oral drug candidates. This evaluation is often based on several established rules.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a chemical compound. drugbank.comtiu.edu.iq The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The predicted properties of this compound in the context of Lipinski's Rule of Five are presented below.

| Property | Predicted Value for this compound | Lipinski's Rule | Compliance |

| Molecular Weight | 178.62 g/mol | < 500 | Yes |

| Log P (octanol/water) | 2.59 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Other Drug-Likeness Filters

Beyond Lipinski's rule, other filters such as Ghose, Veber, Egan, and Muegge provide additional criteria for evaluating the drug-like properties of a compound. The compliance of this compound with these filters is summarized in the following table.

| Filter | Criteria | Predicted Compliance |

| Ghose | Molecular weight between 160 and 480 g/mol , LogP between -0.4 and 5.6, Molar Refractivity between 40 and 130, Number of atoms between 20 and 70 | Yes |

| Veber | Number of rotatable bonds ≤ 10 and Topological Polar Surface Area ≤ 140 Ų | Yes |

| Egan | LogP ≤ 5.88 and Topological Polar Surface Area ≤ 131.6 Ų | Yes |

| Muegge | Molecular weight between 200 and 600 g/mol , LogP between -2.0 and 5.0, Topological Polar Surface Area ≤ 150 Ų, Number of rings ≤ 7, Number of carbons > 4, Number of heteroatoms > 1, Number of rotatable bonds ≤ 15, Number of H-bond acceptors ≤ 10, Number of H-bond donors ≤ 5 | No (Violation: MW < 200) |

Predicted Physicochemical and ADME Properties

The ADME properties of a compound determine its journey through the body and are critical for its potential efficacy. In silico tools can predict these properties based on the molecule's structure.

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed below. These parameters are foundational for predicting its pharmacokinetic behavior.

| Property | Predicted Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Topological Polar Surface Area (TPSA) | 41.57 Ų |

| Number of Rotatable Bonds | 1 |

| Molar Refractivity | 51.13 |

Predicted Pharmacokinetic Properties

The predicted pharmacokinetic profile provides insights into how the compound might be absorbed, distributed, and metabolized.

| Parameter | Prediction | Interpretation |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Unlikely to be actively pumped out of cells by P-gp. |

| CYP1A2 Inhibitor | Yes | Potential to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the CYP3A4 enzyme. |

| Log Kp (skin permeation) | -5.74 cm/s | Low predicted skin permeation. |

Mechanistic Insights into Biological Interactions in Vitro and in Silico Focus

Exploration of Molecular Targets (e.g., Enzymes, Receptors)

Derivatives of chlorophenyl-imidazole have been investigated for their potential to interact with a range of biological targets, primarily enzymes and receptors implicated in various diseases. The core imidazole (B134444) structure is a key pharmacophore in many FDA-approved drugs, highlighting its versatility. mdpi.com

Research has shown that the molecular targets for compounds containing the chlorophenyl-imidazole motif are diverse. For instance, derivatives have been identified as potent inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses. researchgate.net Other studies have pointed towards Cytochrome P450 (CYP) enzymes as significant targets. Specifically, the related isomer, 4-(4-chlorophenyl)imidazole, is a known ligand for CYP enzymes like CYP450-2B6. researchgate.net While direct studies on the 2-chloro isomer are less common, the general class of chlorophenyl-imidazoles is recognized for its interaction with these metabolic enzymes. researchgate.netnih.gov

Furthermore, investigations into the anticancer potential of imidazole derivatives have identified enzymes such as kinases as possible targets. nih.gov The structural similarity of these compounds to endogenous molecules allows them to compete for binding sites on these critical signaling proteins. A platinum(II) complex of 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole has also been studied for its interaction with DNA, suggesting that nucleic acids can be a direct molecular target for modified versions of this compound. researchgate.net

Enzyme Inhibition Assays (In Vitro)

In vitro enzyme inhibition assays provide quantitative data on the potency of compounds against specific molecular targets. Studies on various chlorophenyl-imidazole derivatives have demonstrated significant inhibitory activity against several enzymes.

For example, a series of 2,4-diaryl- and 2,4,5-triarylimidazoles, including analogs with a 2-chlorophenyl substituent, were evaluated for their inhibitory activity against p38α MAP kinase. Many of these compounds displayed low-nanomolar activities in isolated enzyme assays. researchgate.net Similarly, research into imidazole derivatives as potential antimycobacterial agents identified potent inhibitors of CYP121, a crucial enzyme for Mycobacterium tuberculosis. conicet.gov.arnih.gov

A study on novel 4-fluorophenyl-imidazole derivatives, which share structural similarities, reported inhibitory concentrations (IC50) against various kinases. For instance, certain pyridine-substituted imidazoles showed CK1δ inhibition with an IC50 value of 89 nM, while pyridin-2-one derivatives inhibited JAK2 with an IC50 of 62 nM. nih.gov Another investigation into anti-inflammatory agents found that an imidazole derivative featuring a 4-chlorophenyl group exhibited potent activity, which was greater than the standard drug indomethacin.

While specific IC50 values for the parent compound 4-(2-Chlorophenyl)-1H-imidazole are not widely reported in the selected literature, the data from its derivatives underscore the potential of this chemical class as enzyme inhibitors. The table below summarizes inhibitory data for related compounds.

| Compound Class | Target Enzyme | IC50 Value |

| Pyridine-substituted 4-fluorophenyl-imidazole | CK1δ | 89 nM nih.gov |

| Pyridin-2-one-substituted 4-fluorophenyl-imidazole | JAK2 | 62 nM nih.gov |

| Pyrimidine-substituted 4-fluorophenyl-imidazole | p38α MAPK | 96 nM & 250 nM nih.gov |

Antimicrobial Mechanism Investigations (In Vitro)

The antimicrobial properties of imidazole derivatives have been a subject of considerable interest. nih.gov The proposed mechanisms of action are varied, often targeting fundamental cellular processes in bacteria and fungi.

One of the primary mechanisms for cationic biocides like quaternary ammonium (B1175870) compounds (QACs), which can be formed from imidazole derivatives, involves the disruption of cell membrane permeability. nih.gov This impairment of the cell membrane leads to the leakage of essential intracellular components and ultimately cell death. This mechanism is advantageous as it is less likely to contribute to the development of antimicrobial resistance. nih.gov

Studies on various imidazole derivatives have confirmed their efficacy against a range of microbial pathogens. For instance, newly synthesized 5H-pyrrolo[1,2-a]imidazole quaternary salts showed broad-spectrum antibacterial and antifungal activity. nih.gov In another study, imidazole derivatives were synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole and demonstrated moderate to good antibacterial and antifungal effects. The activity was tested against bacteria such as S. aureus and E. coli, and fungi like A. niger and C. albicans.

While the precise mechanism for this compound itself is not detailed, the evidence from related structures strongly suggests that disruption of microbial cell integrity is a likely mode of action.

Molecular Docking Studies on Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a ligand (like this compound) binds to the active site of a target protein. researchgate.net This in silico approach provides valuable insights into the binding modes, affinities, and key interactions that drive the biological activity of a compound.

Studies involving chlorophenyl-imidazole derivatives have frequently employed molecular docking to rationalize their observed biological activities. For example, docking studies were performed on imidazole derivatives with the bacterial FabH–CoA complex in E. coli to confirm their antimicrobial activity. nih.gov In another case, the interaction of a platinum complex of 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole with DNA was investigated using docking methods to predict its binding affinity. researchgate.net

Prediction of Binding Modes and Affinities

Docking simulations predict the most stable conformation of the ligand within the protein's binding pocket. For the related isomer, 4-(4-chlorophenyl)imidazole (4-CPI), crystallographic studies have shown it binds tightly within the active site of Cytochrome P450 2B4, occupying a volume of 200 ų. nih.gov The imidazole ring is positioned near the heme group, while the chlorophenyl ring interacts with other residues in the active site. nih.gov

In a study involving a platinum complex of a 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole derivative, docking simulations predicted a relative binding energy of -5.25 kcal/mol when interacting with DNA, suggesting a stable intercalation. researchgate.net These predicted affinities help in ranking potential drug candidates and understanding the strength of the interaction.

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Molecular docking also identifies the specific amino acid residues that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the crystal structure of Cytochrome P450 2B6 with the bound ligand 4-(4-chlorophenyl)imidazole, a critical hydrogen bond is formed with the amino acid residue Threonine-302 (Thr302) in the active site. researchgate.net Docking studies with a related compound, 1-(4-chlorophenyl)imidazole, in Cytochrome P450 2B4 revealed hydrophobic interactions with a host of residues, including Ile-101, Phe-115, Phe-206, and Phe-297, which surround the phenyl ring. nih.gov The imidazole portion of the molecule was found to be in proximity to Ile-114, Ala-298, Thr-302, and Ile-363. nih.gov These specific interactions are fundamental to the ligand's ability to bind to and inhibit the enzyme.

Structure-Activity Relationship (SAR) Analysis from In Vitro Data

Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds into potent drug candidates. By synthesizing and testing a series of related molecules, researchers can determine how specific structural modifications influence biological activity. frontiersin.org

For chlorophenyl-imidazole derivatives, several SAR studies have been conducted. In the development of p38α MAP kinase inhibitors, it was found that the substitution pattern on the imidazole core was critical. For instance, trisubstituted imidazoles were generally more potent than tetrasubstituted ones. researchgate.net

Another SAR study on imidazole derivatives designed as anti-inflammatory agents revealed that the presence and position of the chloro group on the phenyl ring significantly impacted activity. A derivative with a 4-chlorophenyl group showed enhanced anti-inflammatory effects compared to unsubstituted phenyl or methoxy-phenyl analogs. Similarly, in a series of kinase inhibitors, the nature of the heteroaryl group at the C-5 position of the imidazole ring and the placement of acidic groups at the C-2 position were found to influence kinase selectivity. nih.gov

In the context of antimycobacterial agents targeting CYP121, SAR studies of imidazole-based compounds showed that linker length and substituents on the methylene (B1212753) bridge were key determinants of activity. conicet.gov.ar These studies collectively demonstrate that systematic modification of the this compound scaffold can fine-tune its biological activity and selectivity for specific molecular targets.

Impact of Substituent Effects on Biological Potency

The nature and position of substituents on the phenyl ring of 4-phenylimidazole (B135205) derivatives play a critical role in modulating their biological potency. This is often attributed to the electronic effects of the substituents, which can influence the charge distribution on the imidazole ring and its ability to interact with target proteins, as well as direct interactions of the substituents with amino acid residues within the active site. nih.gov

Research on the inhibition of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, by 4-phenylimidazole (4-PI) derivatives has demonstrated the significant impact of phenyl ring substitutions. Docking experiments and in vitro assays have shown that specific substitutions can lead to enhanced potency. nih.gov

For instance, the introduction of a hydroxyl group at the 2-position of the phenyl ring resulted in a tenfold increase in potency compared to the unsubstituted 4-phenylimidazole. nih.gov In silico modeling suggests that this enhanced activity is due to the formation of a hydrogen bond between the 2-hydroxy group and the amino acid residue Serine 167 (S167) in the IDO active site. nih.gov Similarly, docking studies predicted that thiol substitutions at the 3- or 4-positions could lead to a disulfide bond or a weak hydrogen bond with Cysteine 129 (C129). nih.gov

The electronic effects of substituents on the phenyl ring can also modulate the binding affinity of the imidazole ring to the heme iron in enzymes like IDO. The binding affinity of inhibitors has been shown to correlate with the electrostatic potential of the coordinating atom. A decrease in the charge on the coordinating atom can lead to an increase in binding affinity. Therefore, substituents on the phenyl ring can influence the charge distribution on the imidazole ring through inductive effects, thereby affecting their inhibitory potency. nih.gov

Influence of Imidazole Ring Substitution Pattern on Activity

The substitution pattern on the imidazole ring itself is another crucial determinant of biological activity. The availability of the nitrogen atoms in the imidazole ring for interaction with biological targets, such as the heme iron in enzymes, is paramount.

Studies on 4-phenylimidazole derivatives as IDO inhibitors have revealed that the N-1 nitrogen of the imidazole ring is essential for binding to the heme iron. nih.gov The lack of inhibitory activity in N-1 substituted 4-PI derivatives confirms this binding mode and indicates that the N-3 nitrogen cannot substitute for the N-1 nitrogen in this interaction. nih.gov However, this does not mean that the N-3 position cannot be substituted. In fact, an N-3 benzyl (B1604629) substituted derivative was found to be roughly equipotent to the unsubstituted 4-phenylimidazole, demonstrating that substitution at the N-3 position is tolerable and can be explored for further modifications. nih.gov

The relative positions of aryl groups on the imidazole ring are also critical for biological activity. For example, in a series of 2-aryl-4-benzoyl-imidazoles designed as potential anticancer agents targeting tubulin, shifting the benzoyl group from the 4-position to the 1-position of the imidazole ring resulted in a complete loss of activity. nih.gov This highlights the importance of the specific substitution pattern for maintaining the desired pharmacological effect. This finding is consistent with other reports where the positioning of aryl groups on the imidazole ring was found to be a key factor for antiproliferative activity. nih.gov

Medicinal Chemistry and Analog Design Strategies Conceptual

4-(2-Chlorophenyl)-1H-imidazole as a Privileged Scaffold in Medicinal Chemistry

The 4-phenylimidazole (B135205) moiety, and specifically the this compound derivative, serves as a valuable starting point for drug discovery. nih.govresearchgate.net The imidazole (B134444) core itself is a key feature in many natural products and approved drugs, highlighting its biocompatibility and favorable interaction profile with biological targets. chemijournal.commdpi.com The phenyl group at the 4-position provides a handle for introducing further diversity and modulating properties like lipophilicity, while the chlorine atom on the phenyl ring can influence electronic properties and metabolic stability. nih.gov

The imidazole ring's ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions, such as the zinc in farnesyltransferase, are crucial aspects of its role as a pharmacophore. acs.org This versatility allows it to mimic or replace other functional groups, acting as a bioisostere for moieties like the carboxamide unit. mdpi.com This bioisosteric relationship enables medicinal chemists to fine-tune the properties of a lead compound to enhance its efficacy and pharmacokinetic profile.

The utility of the 4-phenyl-imidazole scaffold is exemplified by its use in the development of inhibitors for various enzymes. For instance, derivatives of 4-phenyl-imidazole have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. nih.gov Furthermore, phenylimidazole derivatives of 4-pyridone have been developed as dual inhibitors of bacterial enoyl-acyl carrier protein reductases FabI and FabK, demonstrating the scaffold's potential in the development of novel antibacterial agents. nih.gov

Design Principles for Developing Novel Imidazole Derivatives

The design of novel imidazole derivatives is guided by several key principles aimed at optimizing their interaction with specific biological targets. nih.govacs.org A fundamental aspect of this process is understanding the structure-activity relationship (SAR), which delineates how modifications to the chemical structure affect the biological activity of the compound. jopir.in

Key Design Considerations:

Target-Specific Interactions: The design process often begins with identifying key interactions between a lead compound and its target protein. nih.gov For imidazole derivatives, this involves considering hydrogen bonding opportunities with the imidazole nitrogens, potential pi-stacking interactions with the aromatic phenyl ring, and hydrophobic interactions. acs.org

Substituent Effects: The nature and position of substituents on both the imidazole and phenyl rings are critical. For example, in the development of farnesyltransferase inhibitors, a hydrophobic substituent at the 4-position of a linked benzodiazepine (B76468) and an aryl ring at the 7-position were found to be important for potent inhibition. acs.org

Hybrid Pharmacophore Approach: This strategy involves combining the imidazole scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov For instance, imidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their anticancer properties. nih.gov

Computational Modeling: In silico methods like molecular docking and molecular dynamics simulations are increasingly used to predict the binding modes and affinities of designed compounds. nih.govmdpi.comresearchgate.net These computational tools help in prioritizing synthetic efforts and designing molecules with a higher probability of success.

A study on imidazole-based EGFR inhibitors illustrates these principles. Researchers designed new compounds based on the understanding that a p-fluorophenyl residue at the N-1 position of the imidazole was favorable for interacting with the gatekeeper residue of the enzyme. nih.gov They also ensured that hydrogen bond interactions with key amino acids were conserved and that other parts of the molecule were oriented towards specific motifs within the binding site. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity (In Vitro)

Once a promising lead compound is identified, the next step is to optimize its properties, particularly its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other proteins). nih.gov This optimization is typically an iterative process involving the synthesis and in vitro testing of a series of analogs. youtube.com

Strategies for Optimization:

Structural Modifications: Systematically altering the structure of the lead compound and evaluating the impact on in vitro activity is a core strategy. patsnap.com This can involve introducing different substituents, modifying linker lengths, or altering the core scaffold itself.

Improving Target Affinity: Enhancing the binding affinity of a compound for its target is a direct way to increase potency. patsnap.com This can be achieved by introducing functional groups that can form additional favorable interactions, such as hydrogen bonds or salt bridges, with the target protein.

Exploiting Target Differences: To improve selectivity, medicinal chemists can exploit subtle differences between the target protein and off-target proteins. nih.govacs.org For example, designing a compound that creates a steric clash with a residue in an off-target protein but not in the intended target can significantly enhance selectivity. acs.org

Modulating Physicochemical Properties: Properties like solubility and permeability can indirectly affect in vitro potency, especially in cell-based assays. nih.gov Optimizing these properties can ensure that the compound reaches its intracellular target in sufficient concentrations.

In Vitro-In Vivo Correlation (IVIVC): While the focus is on in vitro optimization, it is crucial to establish a correlation between in vitro assay results and in vivo activity. youtube.com This ensures that the in vitro optimization efforts are translating to the desired biological effect in a more complex system.

An example of in vitro optimization is seen in the development of imidazole-based EGFR inhibitors. After identifying initial lead compounds, researchers further improved their potency by analyzing the in silico interaction model and identifying an unoccupied area in the ATP binding domain. nih.gov This led to the substitution of a 4-fluorophenyl ring with a 4-(4-methylpiperazinyl)-3-nitrophenyl group, resulting in a compound with significantly improved EGFR inhibitory activity. nih.gov

Isosteric and Bioisosteric Modifications of the Imidazole Core

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for fine-tuning the properties of a drug candidate. pressbooks.pub An isostere refers to molecules or groups of atoms that have the same number and arrangement of electrons. A bioisostere is a broader concept, encompassing atoms or groups that, when substituted in a molecule, result in a new compound with similar biological activity. researchgate.netscripps.edu

The imidazole ring itself can be considered a bioisostere of a carboxamide unit. mdpi.com This mimicry allows it to be incorporated into peptidomimetic structures, potentially improving metabolic stability and oral bioavailability. nih.gov

Common Bioisosteric Replacements for the Imidazole Ring:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Imidazole | Pyrazole | Alters hydrogen bonding pattern and pKa. researchgate.net |

| Imidazole | Triazole | Increases polarity and potential for hydrogen bonding. baranlab.org |

| Imidazole | Oxadiazole | Modifies electronic properties and metabolic stability. baranlab.org |

| Imidazole | Thiazole | Can alter lipophilicity and metal-chelating properties. cambridgemedchemconsulting.com |

These replacements can be used to address various challenges encountered during drug development:

Improved Metabolic Stability: Replacing a metabolically labile part of the molecule with a more stable bioisostere can increase the drug's half-life. nih.gov For example, replacing a phenyl ring, which can be susceptible to CYP-mediated oxidation, with a heteroaromatic ring like pyridine (B92270) can improve metabolic stability. cambridgemedchemconsulting.com

Enhanced Selectivity: Subtle changes in the size, shape, and electronic properties of a bioisostere can lead to improved selectivity for the desired target.

Patentability: Creating novel chemical entities through bioisosteric replacement is also a key strategy for obtaining intellectual property protection. scripps.edu

A study on histamine (B1213489) H2 receptor agonists demonstrated the extensive use of bioisosteric replacement. Researchers replaced the 1H-imidazol-4-yl ring with a wide variety of 5- and 6-membered heterocycles to evaluate their effects on receptor activity. cambridgemedchemconsulting.com This systematic approach allows for a thorough exploration of the chemical space around a lead compound.

Advanced Analytical Methods for Research Grade Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the definitive purity assessment and impurity profiling of pharmaceutical compounds like 4-(2-Chlorophenyl)-1H-imidazole. ijprajournal.comlcms.cz This method offers high-resolution separation and highly sensitive detection, making it ideal for detecting and quantifying trace-level impurities that may originate from the synthetic route or degradation. researchgate.net

In a typical workflow, a reversed-phase HPLC method would be developed to separate the main compound from any related substances. The use of a mass spectrometer detector allows for the confirmation of the molecular weight of the parent compound and the tentative identification of unknown impurities based on their mass-to-charge (m/z) ratio. For MS-compatible methods, mobile phase modifiers like formic acid are often used instead of non-volatile acids such as phosphoric acid. sielc.com

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. The parent ion corresponding to this compound (C₉H₇ClN₂) is selected and fragmented to produce a characteristic pattern of daughter ions, which serves as a highly specific fingerprint for confirmation. Furthermore, predicted Collision Cross Section (CCS) values, which relate to the ion's size and shape, can aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry and Collision Cross Section (CCS) Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.03705 | 134.2 |

| [M+Na]⁺ | 201.01899 | 144.3 |

| [M-H]⁻ | 177.02249 | 137.1 |

| [M+NH₄]⁺ | 196.06359 | 153.5 |

| [M+K]⁺ | 216.99293 | 138.8 |

Data sourced from computational predictions, providing a reference for experimental analysis. uni.lu

Impurity profiling involves identifying and quantifying each impurity. Regulatory guidelines often require the identification of any impurity present above a certain threshold (e.g., 0.1%). researchgate.net HPLC-MS/MS is critical for this task, providing the necessary data to ensure the compound meets the high-purity standards required for research. ijprajournal.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Synthesis Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. nih.gov During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can qualitatively assess the reaction's progression. Visualization is typically achieved under UV light. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. It is employed for the purity assessment of the final compound and can also be used for quantitative analysis. ijprajournal.com HPTLC methods are valuable for separating the main compound from non-volatile impurities and can serve as an orthogonal technique to HPLC to provide a more complete picture of the sample's purity.

Table 2: Representative TLC Data for Synthesis Monitoring

| Compound | Function | Representative Rf Value |

|---|---|---|

| 2-Chloro-benzaldehyde | Starting Material | 0.75 |

| Glyoxal | Starting Material | 0.10 |

| Ammonia | Reagent | (Does not spot) |

| This compound | Product | 0.45 |

Rf values are hypothetical and depend on the specific mobile and stationary phases used. They illustrate how different components would separate on a TLC plate.

The distinct Retention factor (Rf) values allow for clear differentiation between reactants and the product, confirming the successful synthesis of the target molecule.

Thermal Analysis Techniques (TGA/DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the physical properties and stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its thermal stability and decomposition temperature. A TGA thermogram would show the temperature at which the compound begins to lose mass, indicating thermal degradation. This is critical for establishing safe handling and storage temperatures. Studies on related imidazole (B134444) derivatives show decomposition temperatures (Td) at a 5% weight loss can range from 300°C to 350°C, indicating good thermal stability. researchgate.net Research on the basic imidazole structure shows an onset of degradation at around 170°C. usc.eduiomcworld.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, a key indicator of purity, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. A sharp melting peak in the DSC thermogram suggests a high degree of purity. For imidazole derivatives, DSC is also used to study phase transitions and mesomorphic properties in liquid crystals. nih.gov

Table 3: Illustrative Thermal Analysis Data for an Imidazole Derivative

| Analysis Type | Parameter | Illustrative Value | Significance |

|---|---|---|---|

| DSC | Melting Point (Tm) | ~145-150 °C | Indicator of purity and identity |

| DSC | Enthalpy of Fusion (ΔHfus) | ~110-160 J/g | Information on crystal lattice energy usc.eduiomcworld.com |

| TGA | Onset of Decomposition (Td) | > 170 °C | Defines upper limit for thermal stability usc.eduiomcworld.com |

| TGA | Max Degradation Temp (Tmax) | ~190-200 °C | Temperature of most rapid weight loss usc.eduiomcworld.com |

Values are based on data for related imidazole compounds and serve as a representative example.

X-ray Diffraction for Polymorphism and Co-crystallization Studies (excluding basic identification)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. Beyond basic identification, XRD is vital for advanced solid-state characterization, specifically in the study of polymorphism and co-crystallization. rigaku.com

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physical properties, including solubility, stability, and melting point. Identifying and controlling polymorphism is critical in pharmaceutical development. nih.gov Powder X-ray Diffraction (PXRD) is the primary tool for screening for polymorphs. Each polymorphic form will produce a unique diffraction pattern, acting as a "fingerprint." A comprehensive study would involve analyzing samples of this compound prepared under various crystallization conditions to identify all accessible solid forms. rigaku.comnih.gov

Co-crystallization is a technique used to design new crystalline solids by combining an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio within a crystal lattice. nih.govresearchgate.net This can be used to improve the physicochemical properties of the API. ijper.org Single-crystal X-ray diffraction (SCXRD) is used to determine the precise three-dimensional arrangement of molecules in a co-crystal, revealing the intermolecular interactions (e.g., hydrogen bonds) that hold the structure together. rasayanjournal.co.in For this compound, co-crystallization studies could explore new solid forms with enhanced research utility.

Table 4: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 7.8 | 10.5 |

| b (Å) | 17.5 | 8.2 |

| c (Å) | 19.8 | 9.5 |

| β (°) | 92.7 | 90 |

| Volume (ų) | 2700 | 818 |

Data is illustrative, based on published data for complex imidazole derivatives, to show how crystallographic parameters differ between polymorphs. rasayanjournal.co.in

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, yet the quest for more efficient, sustainable, and versatile methods continues. Future investigations into the synthesis of 4-(2-Chlorophenyl)-1H-imidazole could focus on several promising methodologies that offer improvements over classical approaches.

One area of exploration is the development of catalyst-free synthetic routes . For instance, methods involving the [3+2] cyclization of vinyl azides with amidines have shown success in producing 2,4-disubstituted-1H-imidazoles and could be adapted for the specific synthesis of the target compound. tandfonline.com Another promising avenue is the use of microwave-assisted organic synthesis (MAOS) . One-pot, four-component reactions under microwave irradiation have been shown to produce tetra-substituted imidazoles with high yields and significantly reduced reaction times compared to conventional heating methods. scirp.org This approach offers a greener and more efficient alternative for generating libraries of related compounds for further study. scirp.org

Furthermore, mechanochemistry , which involves conducting reactions in the solid state by grinding, has emerged as a powerful and environmentally friendly tool for synthesizing substituted imidazoles and their salts with high yields. mdpi.com The development of copper-catalyzed reactions involving the C-C bond cleavage of chalcones and benzylamines also presents an unconventional and innovative strategy for creating 1,2,4-trisubstituted imidazoles. avantorsciences.com

Table 1: Comparison of Novel Synthetic Methodologies

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Catalyst-Free Cyclization | Reaction of vinyl azides with amidines. tandfonline.com | Avoids metal catalysts, simplified purification. |

| Microwave-Assisted Synthesis | One-pot, multi-component reactions under microwave irradiation. scirp.org | Rapid reaction times, high yields, energy efficiency. scirp.org |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions using mechanical force. mdpi.com | Environmentally friendly, high yields, access to novel reactivity. mdpi.com |

| Copper-Catalyzed C-C Cleavage | Unusual bond cleavage of chalcones and benzylamines. avantorsciences.com | Novel synthetic pathway to highly substituted imidazoles. avantorsciences.com |

Elucidation of Undiscovered Biological Targets

While imidazole derivatives are known to possess a wide range of biological activities, the full therapeutic potential of this compound remains largely unexplored. Future research should aim to identify and validate novel biological targets for this compound.

Derivatives of chlorophenyl-imidazoles have shown promise as anticancer agents . For example, some 2-aryl-4-benzoyl-imidazoles act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. acs.org This suggests that this compound and its analogues could be investigated for their effects on microtubule dynamics and their potential to treat multidrug-resistant cancers. acs.org Further studies could screen the compound against a diverse panel of cancer cell lines, including those from breast, prostate, and brain cancers, where other substituted imidazoles have shown cytotoxicity. acs.org

The anti-inflammatory properties of imidazole-containing compounds also warrant further investigation. scispace.com Research could focus on elucidating the specific inflammatory pathways modulated by this compound, moving beyond general anti-inflammatory effects to identify interactions with specific enzymes like cyclooxygenases or signaling proteins involved in the inflammatory cascade.

Moreover, the structural similarity of the imidazole core to other bioactive heterocycles suggests the possibility of entirely new applications. For instance, certain benzimidazole (B57391) derivatives have been identified as positive allosteric modulators of GABA-A receptors. researchgate.net This opens up an exciting avenue to explore whether this compound could have applications in neuroscience for treating conditions like anxiety or epilepsy.

Application of Advanced Computational Techniques

Computational chemistry offers powerful tools to accelerate the discovery process and provide deep insights into the molecular behavior of this compound. While molecular docking has been employed to predict the binding of related imidazole derivatives to biological targets like estrogen receptors and carbonic anhydrase, more advanced techniques can be applied. sigmaaldrich.comnih.gov

Future computational studies could utilize molecular dynamics (MD) simulations to explore the conformational flexibility of this compound and to model its dynamic interactions with potential protein targets. This can provide a more realistic picture of the binding process compared to static docking models. For a higher level of accuracy in predicting binding affinities and reaction mechanisms, quantum mechanics/molecular mechanics (QM/MM) methods can be employed.